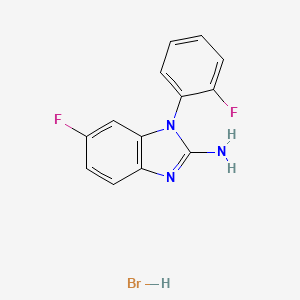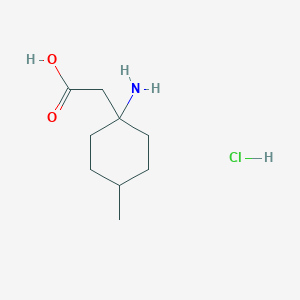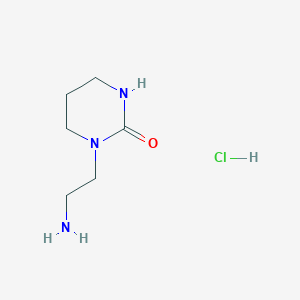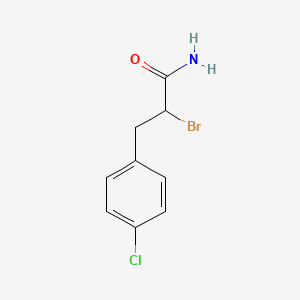
1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate
Descripción general
Descripción
1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate, also known as FLEPH, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. FLEPH belongs to the class of designer drugs, which are synthetic compounds designed to mimic the effects of illegal drugs while avoiding legal restrictions. In
Mecanismo De Acción
The exact mechanism of action of 1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor. This means that it increases the levels of these neurotransmitters in the brain, leading to increased alertness, energy, and focus. 1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate also has a weak affinity for the serotonin transporter, which may contribute to its mood-enhancing effects.
Biochemical and Physiological Effects:
1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate has been shown to increase heart rate, blood pressure, and body temperature in animal studies. It also increases locomotor activity and induces stereotypic behavior, such as repetitive grooming and head bobbing. 1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate has been shown to have a longer duration of action than other designer drugs, with effects lasting up to six hours.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate for lab experiments is its low toxicity compared to other designer drugs. It is also relatively easy to synthesize and has a long shelf life. However, 1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate is still a relatively new compound, and its effects on humans are not fully understood. It is also important to note that the use of designer drugs in lab experiments is highly regulated and requires proper safety protocols and ethical considerations.
Direcciones Futuras
There are several directions for future research on 1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate. One area of interest is its potential use as a treatment for ADHD and cognitive impairment. Additionally, further studies are needed to fully understand the mechanism of action of 1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate and its effects on the brain and body. There is also a need for more research on the long-term effects of 1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate use and its potential for addiction and abuse. Overall, 1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate shows promise as a potential pharmacological agent, but further research is needed to fully understand its potential benefits and risks.
Aplicaciones Científicas De Investigación
1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate has been studied extensively for its potential pharmacological properties, particularly as a central nervous system stimulant. It has been shown to have similar effects to other designer drugs, such as methamphetamine and cocaine, but with a lower risk of addiction and toxicity. 1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate has also been investigated for its potential use as a treatment for attention deficit hyperactivity disorder (ADHD) and as a cognitive enhancer.
Propiedades
IUPAC Name |
diethyl 2-(2-fluorophenyl)-2-methylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FO4/c1-4-18-12(16)14(3,13(17)19-5-2)10-8-6-7-9-11(10)15/h6-9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHCCMAXTNDVNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C1=CC=CC=C1F)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



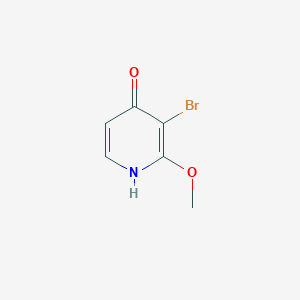
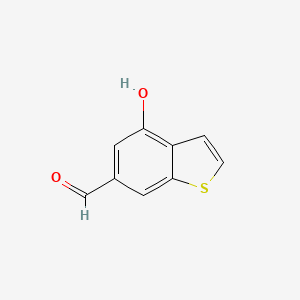
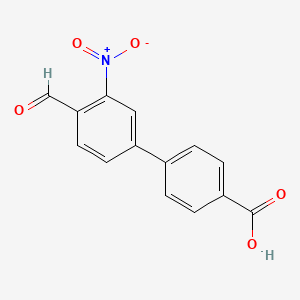
![{2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/structure/B1448340.png)
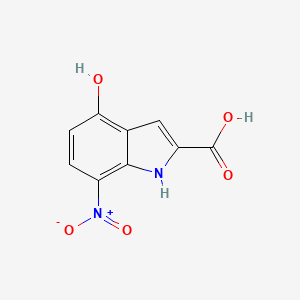
![2-(4-nitrophenyl)-4H,5H,6H,7H-furo[3,2-c]pyridine](/img/structure/B1448343.png)
![2-[(4-Ethoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1448344.png)



